molecular formula C17H18F3NO4S B2684627 2-methoxy-5-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide CAS No. 1105236-04-1

2-methoxy-5-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide

Cat. No.: B2684627
CAS No.: 1105236-04-1
M. Wt: 389.39
InChI Key: HPXWUFPGWIZPRA-UHFFFAOYSA-N
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Description

The compound 2-methoxy-5-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with:

  • 2-methoxy and 5-methyl groups on the aromatic ring.
  • An N-(2-(3-(trifluoromethyl)phenoxy)ethyl) side chain.

This structure combines electron-donating (methoxy, methyl) and electron-withdrawing (trifluoromethyl) groups, which influence its physicochemical and biological properties. The trifluoromethylphenoxyethyl moiety enhances lipophilicity and metabolic stability, making it a candidate for therapeutic applications, particularly in targeting enzymes or receptors where hydrophobic interactions are critical .

Properties

IUPAC Name

2-methoxy-5-methyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO4S/c1-12-6-7-15(24-2)16(10-12)26(22,23)21-8-9-25-14-5-3-4-13(11-14)17(18,19)20/h3-7,10-11,21H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXWUFPGWIZPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Phenoxyethyl Intermediate: This step involves the reaction of 3-(trifluoromethyl)phenol with an appropriate alkylating agent to form the phenoxyethyl intermediate.

    Sulfonamide Formation: The phenoxyethyl intermediate is then reacted with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to an amine under reductive conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenoxyethyl derivatives.

Scientific Research Applications

Inhibition of Ion Channels

Recent studies indicate that compounds similar to 2-methoxy-5-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide may act as selective inhibitors of ion channels, particularly the Na-K-Cl cotransporter (NKCC1). This has implications for treating neurological disorders characterized by chloride ion dysregulation, such as Down syndrome and autism spectrum disorders .

Case Study: NKCC1 Inhibitors

  • Study Findings : A series of compounds were tested for their ability to inhibit NKCC1, revealing that modifications such as the introduction of trifluoromethyl groups significantly enhanced inhibitory potency while maintaining favorable pharmacokinetic profiles .
  • Implications : Such compounds could serve as safer alternatives to existing treatments, reducing unwanted diuretic effects associated with traditional inhibitors like bumetanide.

Potential Antidiabetic Agents

The sulfonamide structure is also associated with antidiabetic activity. Research has shown that modifications to sulfonamides can yield potent dipeptidyl peptidase IV (DPP-IV) inhibitors, which are crucial in managing type 2 diabetes mellitus .

Case Study: DPP-IV Inhibitors

  • Mechanism : DPP-IV inhibitors work by prolonging the action of incretin hormones, which increase insulin secretion in response to meals.
  • Results : Compounds structurally related to this compound demonstrated significant inhibition of DPP-IV activity in vitro, indicating potential for further development as therapeutic agents .

Antimicrobial Activity

Sulfonamides are historically recognized for their antimicrobial properties. The incorporation of various substituents can enhance their efficacy against bacterial infections.

Research Insights

  • Mechanism of Action : Sulfonamides inhibit bacterial folic acid synthesis by mimicking para-aminobenzoic acid.
  • Findings : Preliminary studies suggest that the specific structural features of this compound may enhance its antimicrobial potency against resistant strains .

Mechanism of Action

The mechanism by which 2-methoxy-5-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The trifluoromethyl group can enhance binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The compound shares a benzenesulfonamide backbone with several analogs (Table 1). Key variations lie in substituent patterns and side-chain modifications:

Table 1: Structural Comparison of Selected Sulfonamide Derivatives
Compound Name Substituents Similarity Score* Key Structural Features
Target Compound 2-methoxy, 5-methyl, N-(2-(3-(trifluoromethyl)phenoxy)ethyl) Combines methoxy, methyl, and trifluoromethylphenoxyethyl groups.
2-Methoxy-5-(2-oxopropyl)benzenesulfonamide 2-methoxy, 5-(2-oxopropyl) 0.90 Ketone group at position 5 increases reactivity but may reduce metabolic stability.
2-(2-Methoxyethoxy)benzenesulfonamide 2-(2-methoxyethoxy) 0.81 Ether side chain improves solubility but reduces lipophilicity.
Ethyl 2-methoxy-5-sulfamoylbenzoate Ethyl ester at position 5 0.80 Ester group introduces hydrolytic instability compared to sulfonamides.
N-(5-chloro-2-methoxyphenyl)benzenesulfonamide 5-chloro, 2-methoxy Chloro substituent enhances electron-withdrawing effects and antimicrobial activity.

*Similarity scores calculated using Tanimoto coefficients based on structural fingerprints .

Physicochemical Properties

  • Solubility :
    Compounds with methoxyethoxy or ester groups (e.g., Ethyl 2-methoxy-5-sulfamoylbenzoate) exhibit higher solubility in polar solvents, whereas the target compound’s hydrophobicity may necessitate formulation adjustments .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    Substituents at position 5 significantly modulate activity. For example, replacing chloro (in N-(5-chloro-2-methoxyphenyl)benzenesulfonamide) with methyl reduces electron-withdrawing effects but may improve selectivity for specific targets .

  • Therapeutic Potential: The target compound’s trifluoromethyl group and extended side chain align with trends in kinase inhibitor design, where such features enhance binding to ATP pockets .

Biological Activity

2-Methoxy-5-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to detail the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C16H18F3N1O3S1
  • Molecular Weight : 353.38 g/mol

The biological activity of sulfonamides, including this compound, typically involves the inhibition of bacterial folic acid synthesis. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For example, derivatives have shown:

  • Inhibition of Gram-positive and Gram-negative bacteria : Compounds similar to this compound have demonstrated Minimum Inhibitory Concentrations (MICs) in the low µg/mL range against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamide derivatives. The compound may exhibit cytotoxic effects against various cancer cell lines through mechanisms such as:

  • Induction of apoptosis : Similar compounds have been reported to trigger programmed cell death in cancer cells, enhancing their therapeutic efficacy .
  • Inhibition of tumor growth : In vitro studies show that structurally related compounds inhibit the proliferation of cancer cells, suggesting potential applications in oncology .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated a series of sulfonamide derivatives, including those with trifluoromethyl substitutions. The results indicated that these compounds possess enhanced antimicrobial activity compared to traditional sulfonamides, with MIC values significantly lower than those of reference antibiotics .
  • Anticancer Properties :
    Research involving a library of sulfonamide derivatives demonstrated that modifications at the aromatic ring, particularly with trifluoromethyl groups, resulted in increased cytotoxicity against human cancer cell lines. These findings suggest that this compound may have similar or enhanced effects .

Data Table: Biological Activities Overview

Biological ActivityMechanismReference
AntibacterialInhibition of folic acid synthesis
AnticancerInduction of apoptosis
CytotoxicityInhibition of cell proliferation

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